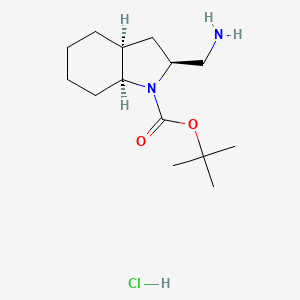

![molecular formula C16H16N6O2 B2820897 N-(1H-苯并[d]咪唑-2-基)-6-吗啉基嘧啶-4-甲酰胺 CAS No. 1904141-11-2](/img/structure/B2820897.png)

N-(1H-苯并[d]咪唑-2-基)-6-吗啉基嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrimidine ring, and a morpholine ring . Benzimidazole is a type of organic compound that’s a heterocyclic aromatic compound. It’s a 5-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole compounds are generally synthesized via the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The presence of a pyrimidine ring suggests a possible route via condensation of a suitable diamine with a dicarbonyl compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, pyrimidine, and morpholine rings. Benzimidazoles are known to exhibit a broad range of chemical and biological properties .科学研究应用

抗菌活性

N-(1H-苯并[d]咪唑-2-基)-6-吗啉嘧啶-4-甲酰胺衍生物在抗菌应用中显示出潜力。Devarasetty 等人 (2019) 对该化合物的苯甲酰胺衍生物进行的一项研究显示,其对各种细菌和真菌具有显着的体外抗菌活性,表明其在开发新型抗菌剂中的效用 (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019)。

缓蚀

与指定化合物密切相关的苯并咪唑衍生物已对其在缓蚀中的作用进行了研究。Yadav 等人 (2016) 发现这些衍生物可以显着抑制 N80 钢在盐酸中的腐蚀,表明它们在工业应用中保护金属免受腐蚀的潜力 (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016)。

抗高血糖评估

源自该化学结构的化合物已对其潜在的抗高血糖作用进行了评估。Moustafa 等人 (2021) 合成了连接到嘧啶部分的羧酰胺,发现它们能有效降低血糖水平,并减轻糖尿病诱导条件下的病理效应 (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021)。

抗肿瘤活性

该化合物在抗肿瘤应用中显示出前景。Matsuno 等人 (2000) 报道了三氨基取代的 1,3,5-三嗪和嘧啶衍生物(包括苯并咪唑基和吗啉基)对各种人类癌细胞系表现出显着的抗肿瘤活性 (Matsuno, Karo, Sasahara, Watanabe, Inaba, Takahashi, Yaguchi, Yoshioka, Sakato, & Kawashima, 2000)。

药物化学

在药物化学中,与目标化合物密切相关的咪唑并[1,2-a]嘧啶衍生物的结构修饰已被研究用于医药应用。Linton 等人 (2011) 专注于减少醛氧化酶介导的雄激素受体拮抗剂的代谢,强调了结构改变对药物功效的重要性 (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011)。

作用机制

Target of Action

The primary target of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is CK1δ , a member of the casein kinase 1 (CK1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The CK1 family is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . This inhibition leads to changes in the phosphorylation status of CK1δ substrates, affecting various cellular processes .

Biochemical Pathways

The inhibition of CK1δ by N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact multiple pathways, including the Wnt signaling pathway, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The result of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide’s action is the inhibition of CK1δ activity, leading to changes in the phosphorylation status of its substrates . This can affect various cellular processes, potentially leading to the inhibition of tumor cell line proliferation .

未来方向

属性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(21-16-19-11-3-1-2-4-12(11)20-16)13-9-14(18-10-17-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZCFSRCVCCQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)